
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
Preparation Methods
The synthesis of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are then subjected to various chemical reactions to introduce the desired substituents.
Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through reactions with appropriate reagents such as methanol and hydroxylating agents.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar in structure but lacks the chloro and methoxy groups, leading to different chemical and biological properties.
2-Methyl-9,10-anthraquinone: Another derivative with different substituents, used primarily in dye synthesis.
Properties
CAS No. |
60698-96-6 |
|---|---|
Molecular Formula |
C17H13ClO5 |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO5/c1-7-4-10(22-2)13-14(15(7)18)16(20)9-5-8(19)6-11(23-3)12(9)17(13)21/h4-6,19H,1-3H3 |
InChI Key |
PBYIENXGQPLGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
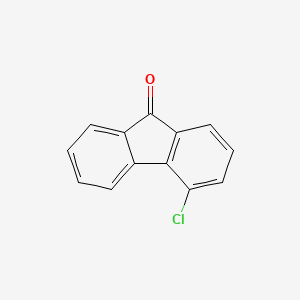

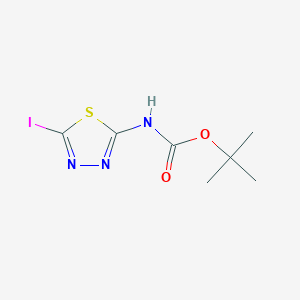
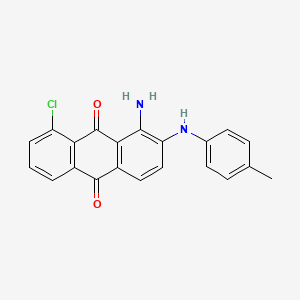
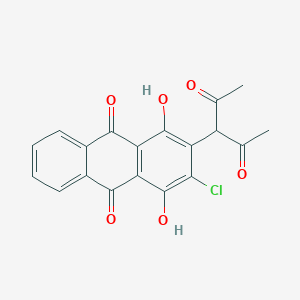
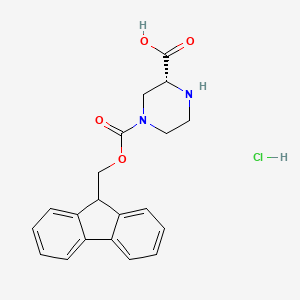
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
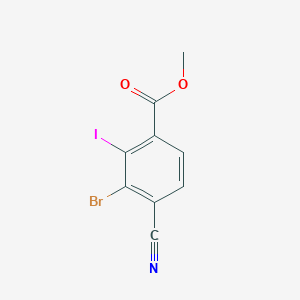
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
